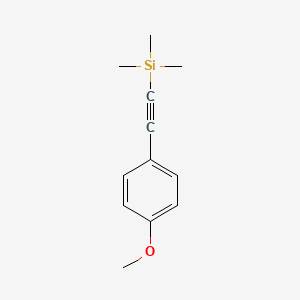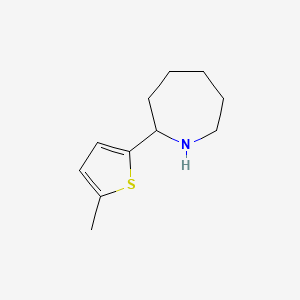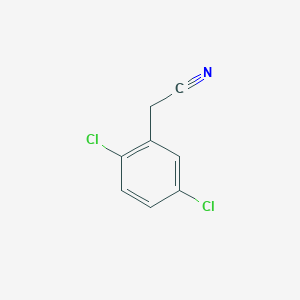![molecular formula C16H20N2O4 B1364504 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364504.png)
2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C16H20N2O4. This compound is characterized by the presence of a cyclohexane ring, a hydrazino group, and a methylbenzoyl moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 3-methylbenzoyl chloride with hydrazine to form the intermediate 3-methylbenzoylhydrazine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-{[2-(3-Chlorobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- 2-{[2-(3-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- 2-{[2-(3-Methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
Uniqueness
Compared to similar compounds, 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of the methyl group on the benzoyl moiety, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a biochemical probe.
特性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
2-[[(3-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16(21)22/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChIキー |
PBHKSNOTMKMTTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)

![METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE](/img/structure/B1364461.png)


